1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-14(26)23-16-8-10-17(11-9-16)24-20(27)18-6-4-12-25(21(18)28)13-15-5-2-3-7-19(15)22/h2-12H,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCZDXXCDRVKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring and subsequent functionalization. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high efficiency and consistency in the production process. Catalysts and optimized reaction conditions are often employed to enhance the yield and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different biological activities.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Dihydropyridine Carboxamide Derivatives
*Molecular weights calculated based on formula.
Key Observations :
- Planarity: The bromo- and chloro-substituted analogs exhibit near-planar conformations (dihedral angle ~8.38° between aromatic rings) due to π-conjugation through the amide bridge . The dichlorophenyl analog shows greater non-planarity (dihedral angles 54.8–77.5°), likely due to steric hindrance .
- Hydrogen Bonding: All analogs form dimers via N–H⋯O interactions, but the motifs differ (R₂²(8) vs. R₂²(10)) depending on substituent bulk .
Implications for the Target Compound :
- The 4-acetamidophenyl substituent’s hydrogen-bonding capacity could target enzymes or receptors with polar active sites, similar to elastase inhibitors .
Challenges and Limitations
- Lack of Direct Data : The target compound’s properties are inferred from analogs; experimental validation is needed for confirmation.
- Activity Trade-offs : Increased hydrogen bonding (from acetamido groups) may improve target affinity but reduce metabolic stability.
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , also referred to as a dihydropyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.82 g/mol. The structure features a dihydropyridine ring, which is known for its role in various biological activities, particularly in cardiovascular and neuroprotective contexts.
Synthesis
While the specific synthetic pathways for this compound are not extensively documented, dihydropyridine derivatives can typically be synthesized through methods such as Hantzsch condensation. This involves the reaction of aldehydes, β-keto esters, and ammonia or primary amines under acidic conditions to form the dihydropyridine core.
Anticancer Activity
Research indicates that derivatives of dihydropyridines exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study demonstrated that similar dihydropyridine derivatives caused G2/M phase cell cycle arrest in MCF-7 breast cancer cells, leading to apoptosis through mitochondrial pathways .
Antimicrobial Properties
Dihydropyridine derivatives have also been evaluated for their antimicrobial activity. The presence of the chlorophenyl group is believed to enhance the compound's ability to penetrate bacterial membranes.
- Research Findings : In vitro studies have shown that compounds with similar structures exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Dihydropyridines are known to interact with various enzymes involved in metabolic pathways.
- Inhibition Studies : Preliminary data suggest that this compound may inhibit certain kinases associated with cancer progression, although specific IC50 values remain to be established .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of dihydropyridine precursors and coupling of the chlorophenylmethyl and 4-acetamidophenyl groups. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in DMF at 0–25°C for 12–24 hours .
- Dihydropyridine ring construction : Employ Knoevenagel condensation followed by cyclization under acidic conditions (e.g., acetic acid) at reflux .
- Critical parameters : Temperature (70–100°C for cyclization), solvent polarity (DMF or THF), and pH control (neutral to mildly acidic) to minimize side reactions .
- Validation : Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the three-dimensional conformation and electronic properties of this compound be characterized experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve spatial arrangements of the dihydropyridine ring, chlorophenyl, and acetamidophenyl groups. Use synchrotron radiation for high-resolution data .
- NMR spectroscopy : Assign peaks using - and -NMR (DMSO-) to confirm regiochemistry. Key signals include the dihydropyridine C=O (δ ~165 ppm) and acetamide NH (δ ~10 ppm) .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict dipole moments and HOMO/LUMO distributions for reactivity insights .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally similar dihydropyridine carboxamides?
- Methodological Answer :
- Assay standardization : Re-evaluate activities under uniform conditions (e.g., cell line, incubation time, and ATP concentration for kinase assays) .
- Purity validation : Use HPLC-MS (>98% purity) to exclude confounding effects from synthetic byproducts .
- Structural analogs : Compare substituent effects (e.g., 2-chlorophenyl vs. 3-chlorophenyl in vs. 7) to isolate positional impacts on target binding .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?
- Methodological Answer :
- Substituent variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance metabolic stability .
- Modified acetamido groups (e.g., sulfonamide in ) to improve solubility .
- Biological testing : Prioritize assays for target engagement (e.g., enzyme inhibition IC) and ADMET properties (e.g., microsomal stability) .
- Data analysis : Use multivariate regression to correlate substituent descriptors (Hammett σ, logP) with activity .
Q. What experimental approaches can elucidate the mechanism of action for this compound in neuroprotective or anti-inflammatory contexts?
- Methodological Answer :
- Target identification : Perform affinity chromatography or CETSA (Cellular Thermal Shift Assay) to identify binding proteins in neuronal lysates .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling changes (e.g., NF-κB or MAPK pathways) post-treatment .
- In vivo models : Test efficacy in LPS-induced neuroinflammation (mouse models) with dose-dependent cytokine profiling (IL-6, TNF-α) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
